benzamido (E)-3-(4-chloroanilino)but-2-enoate
Overview
Description
Benzamido (E)-3-(4-chloroanilino)but-2-enoate is an organic compound that belongs to the class of amides and enones This compound features a benzamido group, a chloroanilino group, and a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamido (E)-3-(4-chloroanilino)but-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloroanilino Group: The chloroanilino group can be introduced via a nucleophilic substitution reaction using 4-chloroaniline.
Formation of the But-2-enoate Moiety: This step involves the formation of the enone structure, which can be achieved through aldol condensation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the enone moiety to an alcohol or other reduced forms.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzamido (E)-3-(4-chloroanilino)but-2-enoate would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamido (E)-3-(4-fluoroanilino)but-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Benzamido (E)-3-(4-bromoanilino)but-2-enoate: Similar structure with a bromine atom instead of chlorine.
Benzamido (E)-3-(4-methoxyanilino)but-2-enoate: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of benzamido (E)-3-(4-chloroanilino)but-2-enoate lies in its specific substitution pattern and the presence of the chloroanilino group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
benzamido (E)-3-(4-chloroanilino)but-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-12(19-15-9-7-14(18)8-10-15)11-16(21)23-20-17(22)13-5-3-2-4-6-13/h2-11,19H,1H3,(H,20,22)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLXOFKQUPTDV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)ONC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)ONC(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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